Predicted pKa Differentiation: Impact on Ionization State at Physiological pH
The predicted pKa of the sulfonamide NH in 5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide is 8.21 ± 0.20 . At physiological pH (7.4), this pKa means the compound is approximately 87% neutral, whereas the unsubstituted piperidine analog (pKa ~9.5–10.5 for the piperidine NH) would be predominantly protonated, altering both permeability and target engagement profile. This ionization difference constitutes a class-level distinction in membrane permeability and CNS penetration potential, where the neutral fraction is critical for passive diffusion across the blood-brain barrier.
| Evidence Dimension | Predicted pKa (sulfonamide NH) influencing ionization state at pH 7.4 |
|---|---|
| Target Compound Data | pKa = 8.21 ± 0.20 (predicted); ~87% neutral fraction at pH 7.4 |
| Comparator Or Baseline | Unsubstituted piperidine analog (piperidine NH pKa ~9.5–10.5, predicted); predominantly ionized at pH 7.4 |
| Quantified Difference | ΔpKa ≈ 1.3–2.3 units; shift from predominantly protonated (comparator) to predominantly neutral (target) at physiological pH |
| Conditions | Predicted values from ChemicalBook database (ACD/Labs Percepta platform); no experimental pKa determination available for target compound. |
Why This Matters
The predicted pKa difference directly impacts solubility, permeability, and CNS exposure potential, making this compound a preferred choice when a neutral, brain-penetrant sulfonamide is required in early-stage lead optimization.
